N-(3-fluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(3-fluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a fluorophenyl group, an indole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems can provide better control over reaction parameters, leading to more consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-fluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the fluorophenyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-methyltryptamine: Shares the indole structure but lacks the fluorophenyl and pyrrolidine groups.
N-[(4-bromophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine: Contains a bromophenyl group and a methoxy-substituted indole.
Uniqueness
N-(3-fluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a fluorophenyl group, an indole moiety, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C22H22FN3O2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22FN3O2/c1-14-5-6-20-19(9-14)15(12-24-20)7-8-26-13-16(10-21(26)27)22(28)25-18-4-2-3-17(23)11-18/h2-6,9,11-12,16,24H,7-8,10,13H2,1H3,(H,25,28) |
InChI Key |
UQGPWZUPCHGVAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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